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Compound of Interest

Compound Name: Formaldehyde, dimer

CAS No.: 287-50-3

Cat. No.: B13752080

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
s-Trioxane, the cyclic trimer of formaldehyde, is a key chemical intermediate in various

industrial processes, including the production of polyoxymethylene (POM) plastics, and has

applications in other areas such as a solid fuel source. Its simple, symmetrical structure makes

it an excellent model for understanding the spectroscopic properties of cyclic ethers. A

thorough spectroscopic analysis is crucial for its identification, purity assessment, and for

studying its chemical and physical behavior. This guide provides a comprehensive overview of

the core spectroscopic techniques used to analyze s-trioxane, including detailed experimental

protocols, quantitative data, and a logical framework for structural elucidation.

Physicochemical Properties of s-Trioxane
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Property Value

Molecular Formula C₃H₆O₃

Molecular Weight 90.08 g/mol [1]

Appearance White crystalline solid[1]

Melting Point 61-63 °C

Boiling Point 115 °C[1]

IUPAC Name 1,3,5-Trioxane

Spectroscopic Data
A summary of the key spectroscopic data for s-trioxane is presented below. These values are

critical for the identification and characterization of the molecule.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about

the functional groups present. The IR spectrum of s-trioxane is characterized by strong C-O

stretching frequencies and various CH₂ bending and rocking modes.
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

2972 Strong
CH₂ asymmetric

stretch

2915 Medium CH₂ symmetric stretch

1475 Strong CH₂ scissoring

1240 Very Strong
CH₂ wagging / C-O-C

asymmetric stretch

1170 Very Strong
C-O-C symmetric

stretch

965 Strong CH₂ rocking

915 Strong Ring breathing

Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is

complementary to IR spectroscopy. For a molecule with a center of symmetry like s-trioxane (in

its chair conformation), certain vibrational modes may be Raman-active but IR-inactive, and

vice-versa.
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Raman Shift (cm⁻¹) Intensity Assignment Reference

2968 Strong
CH₂ asymmetric

stretch
[2]

2912 Strong CH₂ symmetric stretch [2]

1472 Medium CH₂ scissoring [2]

1238 Weak
CH₂ wagging / C-O-C

asymmetric stretch
[2]

1168 Strong
C-O-C symmetric

stretch
[2]

966 Very Strong CH₂ rocking [2]

913 Very Strong Ring breathing [2]

746 Medium Ring deformation [2]

518 Medium Ring deformation [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment

of hydrogen atoms in a molecule. Due to the high symmetry of the s-trioxane molecule and the

rapid chair-to-chair interconversion at room temperature, the ¹H NMR spectrum shows a single

sharp peak.

Parameter Value Reference

Chemical Shift (δ) 5.16 ppm (in CDCl₃)

Multiplicity Singlet

Coupling Constant (J) Not applicable

Mass Spectrometry (MS)
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Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to

fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that

can be used for identification and structural elucidation.

m/z Relative Intensity (%) Assignment

90 25 M⁺ (Molecular Ion)

89 100 [M-H]⁺

61 35 [M-CHO]⁺

59 20 [C₂H₃O₂]⁺

31 95 [CH₃O]⁺

29 55 [CHO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses of s-trioxane are provided below.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
This method is suitable for the analysis of solid s-trioxane without the need for extensive

sample preparation.

Instrumentation:

FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

ambient atmosphere (e.g., CO₂ and water vapor).
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Sample Preparation: Place a small amount of crystalline s-trioxane onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Sample Analysis: Apply pressure to the sample using the ATR press to ensure good contact

between the sample and the crystal.

Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Dispersive Raman Spectroscopy
This protocol is designed for the analysis of crystalline s-trioxane.

Instrumentation:

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Microscope for sample visualization and laser focusing.

Charge-coupled device (CCD) detector.

Procedure:

Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer, to

ensure wavenumber accuracy.

Sample Preparation: Place a small amount of crystalline s-trioxane on a microscope slide.

Sample Focusing: Place the slide on the microscope stage and bring the sample into focus.

Data Acquisition:

Select the appropriate laser power and acquisition time. Start with low laser power to

avoid sample degradation.

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3200 cm⁻¹).
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Data Processing:

Perform cosmic ray removal and baseline correction on the acquired spectrum.

The resulting spectrum will show the Raman shifts characteristic of s-trioxane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining a ¹H NMR spectrum of s-trioxane in solution.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher).

5 mm NMR tubes.

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of s-trioxane in about 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a small vial. Chloroform-d is a common choice for routine

analysis.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a high level of homogeneity, resulting in sharp,

symmetrical peaks.

Data Acquisition:
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Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent

peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

Integrate the peaks to determine the relative number of protons.

Electron Ionization-Mass Spectrometry (EI-MS)
This protocol describes the analysis of s-trioxane using a standard EI-MS system, often

coupled with a gas chromatograph (GC) for sample introduction.

Instrumentation:

Gas chromatograph-mass spectrometer (GC-MS) system with an EI source.

Procedure:

Sample Preparation: Prepare a dilute solution of s-trioxane in a volatile organic solvent (e.g.,

dichloromethane or methanol).

GC-MS Setup:

Set the GC oven temperature program to ensure good separation and peak shape. For a

volatile compound like s-trioxane, a simple isothermal or a slow temperature ramp

program can be used.

Set the injector temperature (e.g., 250 °C) and the GC-MS interface temperature (e.g.,

280 °C) to ensure efficient volatilization.
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The EI source is typically operated at 70 eV.[4]

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The mass spectrometer will acquire mass spectra across the entire chromatographic run.

Data Analysis:

Extract the mass spectrum corresponding to the chromatographic peak of s-trioxane.

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

The obtained spectrum can be compared with a library of mass spectra (e.g., NIST) for

confirmation.[5]
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Interpretation & Structural Elucidation

s-Trioxane Sample

Solid Sample (for IR/Raman) Solution in Deuterated Solvent (for NMR) Dilute Solution in Volatile Solvent (for MS)

ATR-FTIR Spectroscopy Raman Spectroscopy NMR Spectroscopy EI-Mass Spectrometry

IR Spectrum
(Wavenumber vs. Absorbance)

Raman Spectrum
(Raman Shift vs. Intensity)

NMR Spectrum
(Chemical Shift vs. Intensity)

Mass Spectrum
(m/z vs. Relative Intensity)

Combined Spectral Interpretation

Confirmed Structure of s-Trioxane

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of s-trioxane.

Logical Framework for Structural Elucidation
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Spectroscopic Techniques Information Obtained

IR Spectroscopy Presence of C-O and C-H bonds
Absence of C=O, O-H

Raman Spectroscopy Skeletal vibrations of the ring
Confirms high symmetry

¹H NMR Spectroscopy Chemically equivalent protons
Single chemical environment

Mass Spectrometry Molecular Weight (M⁺ at m/z 90)
Fragmentation pattern

s-Trioxane Structure
(C₃H₆O₃)

Click to download full resolution via product page

Caption: Logical framework for the structural elucidation of s-trioxane using multiple

spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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